molecular formula C13H8Cl2O2 B6416256 (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1335135-74-4

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6416256
CAS No.: 1335135-74-4
M. Wt: 267.10 g/mol
InChI Key: JTBOIGYCGBMJHR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound known for its unique structure, which includes a dichlorophenyl group and a furan ring connected by a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the propenone linkage can yield the corresponding alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group and furan ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • (2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
  • (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Comparison:

  • Structural Differences: The position of the chlorine atoms on the phenyl ring or the substitution of the furan ring with a thiophene ring can significantly alter the compound’s properties.
  • Unique Features: (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, also referred to as a furan-derived chalcone, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological significance, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H12Cl2O2. Its structure features a furan ring and a dichlorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H12Cl2O2
Molecular Weight343.20 g/mol
SMILESC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIKeyDFVWAEMSSLABBF-JXMROGBWSA-N

Antimicrobial Activity

Research has indicated that derivatives of furan-based compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several furan derivatives against common pathogens. The compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 64 µg/mL for certain derivatives .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that furan-containing chalcones can induce apoptosis in cancer cells through various pathways.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The dichlorophenyl group enhances the compound's binding affinity to target proteins, potentially leading to cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

Comparing this compound with other furan derivatives reveals differences in activity based on structural modifications.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModeratePositive
(2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-oneLowModerate
(2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-oneHighNegative

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBOIGYCGBMJHR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.